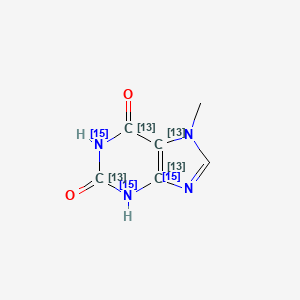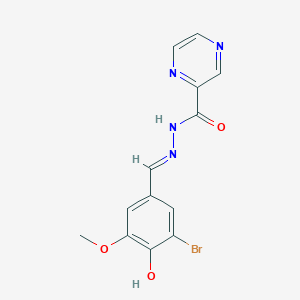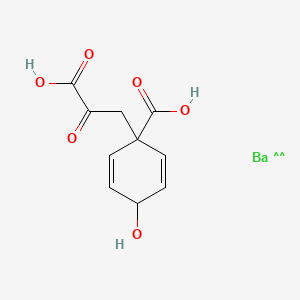
sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. The compound is a sodium salt of a hydroxybutanoate, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate typically involves the isotopic labeling of the carbon atoms in the butanoate backbone. This can be achieved through various synthetic routes, including the incorporation of carbon-13 labeled precursors in the reaction sequence. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopic label without altering the chemical structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The sodium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction can revert it back to the hydroxy form.
Applications De Recherche Scientifique
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biochemical processes in living organisms.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies to elucidate the structure and dynamics of molecules.
Medical Research: Used in studies related to metabolic disorders and the development of diagnostic tools.
Industrial Applications: Employed in the synthesis of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium octanoate-1,2,3,4-13C4: Another isotopically labeled compound used in metabolic studies.
Palmitic acid-1,2,3,4-13C4: A long-chain fatty acid labeled with carbon-13, used in similar research applications.
Uniqueness
Sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate is unique due to its specific labeling and the presence of a hydroxy group, which allows for a variety of chemical reactions and applications in metabolic studies. Its structure and labeling make it particularly useful for tracing biochemical pathways and studying metabolic processes in detail.
Propriétés
Formule moléculaire |
C4H7NaO3 |
|---|---|
Poids moléculaire |
130.057 g/mol |
Nom IUPAC |
sodium;(3R)-3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1+1,2+1,3+1,4+1; |
Clé InChI |
NBPUSGBJDWCHKC-UDJWXCBTSA-M |
SMILES isomérique |
[13CH3][13C@H]([13CH2][13C](=O)[O-])O.[Na+] |
SMILES canonique |
CC(CC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


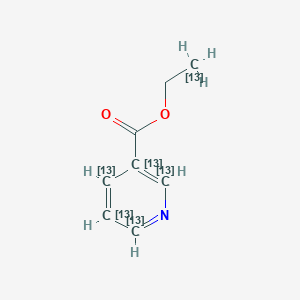

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
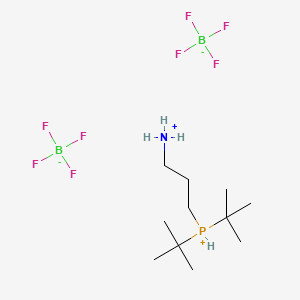
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
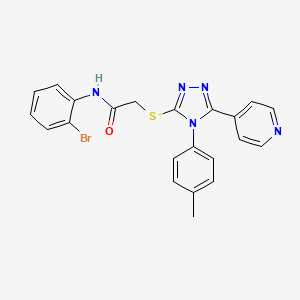
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
